molecular formula C16H15N5O2S B5804922 Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- CAS No. 333408-40-5

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-

Cat. No.: B5804922
CAS No.: 333408-40-5
M. Wt: 341.4 g/mol
InChI Key: FBCBDASUKLALDP-UHFFFAOYSA-N
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Description

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- is a complex organic compound with a unique structure that combines a triazole ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The methoxyphenyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and pyridine groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Uniqueness

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-13-6-4-12(5-7-13)21-15(11-3-2-8-18-9-11)19-20-16(21)24-10-14(17)22/h2-9H,10H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCBDASUKLALDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140684
Record name 2-[[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-40-5
Record name 2-[[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333408-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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